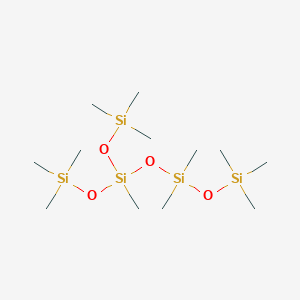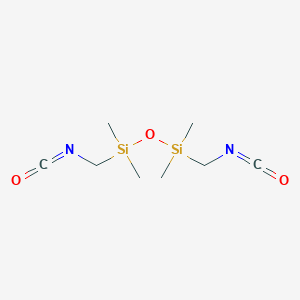
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound with the molecular formula C10H20N2O2Si2. It is a member of the organosilicon compounds, which are known for their unique properties due to the presence of silicon atoms in their structure. This compound is particularly interesting due to its dual isocyanate functional groups, which make it highly reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-bis(aminomethyl)-1,1,3,3-tetramethyldisiloxane with phosgene. The reaction typically occurs in a solvent such as toluene or dichloromethane, under an inert atmosphere to prevent unwanted side reactions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This method minimizes the risk of hazardous by-products and improves the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Substitution Reactions: The silicon atoms in the compound can undergo substitution reactions with various organometallic reagents.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions, typically at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction rates.
Solvents: Common solvents include toluene, dichloromethane, and tetrahydrofuran.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings due to its biocompatibility.
Industry: Utilized in the production of high-performance materials such as adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The silicon atoms in the compound provide unique properties such as flexibility and thermal stability, which are advantageous in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(isocyanatomethyl)benzene: Similar in having two isocyanate groups but differs in the presence of a benzene ring instead of a siloxane backbone.
1,3-Bis(isocyanatomethyl)cyclohexane: Contains a cyclohexane ring instead of a siloxane backbone.
1,3-Bis(isocyanatomethyl)propane: Has a propane backbone instead of a siloxane backbone.
Uniqueness
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its siloxane backbone, which imparts flexibility, thermal stability, and resistance to oxidation. These properties make it particularly useful in applications where traditional organic compounds may not perform as well.
Propiedades
Número CAS |
37601-26-6 |
|---|---|
Fórmula molecular |
C8H16N2O3Si2 |
Peso molecular |
244.39 g/mol |
Nombre IUPAC |
isocyanatomethyl-[isocyanatomethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H16N2O3Si2/c1-14(2,7-9-5-11)13-15(3,4)8-10-6-12/h7-8H2,1-4H3 |
Clave InChI |
ZLBSXSINQAGLTD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CN=C=O)O[Si](C)(C)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


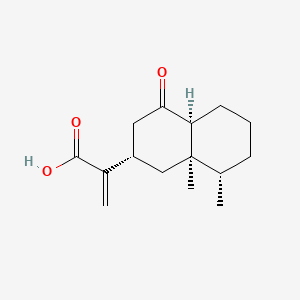
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
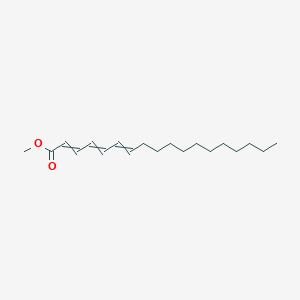
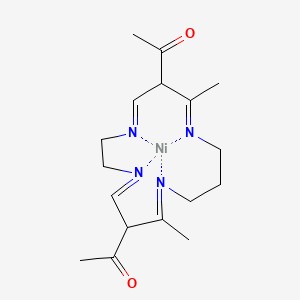
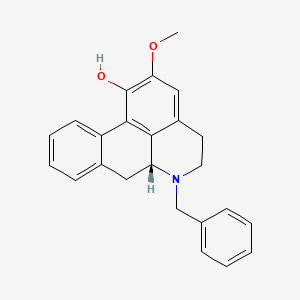
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
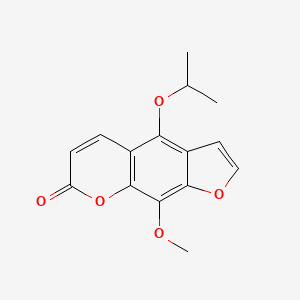
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
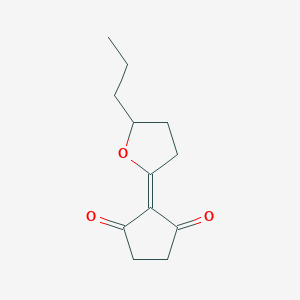
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
